molecular formula C10H18O2S B7637344 2,2,6,6-Tetramethylthiane-4-carboxylic acid

2,2,6,6-Tetramethylthiane-4-carboxylic acid

Cat. No. B7637344
M. Wt: 202.32 g/mol
InChI Key: HRXZTJYHVQPSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethylthiane-4-carboxylic acid (TMSC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMSC is a sulfur-containing carboxylic acid that is widely used in organic chemistry, particularly in the synthesis of various compounds.

Mechanism of Action

2,2,6,6-Tetramethylthiane-4-carboxylic acid acts as a radical scavenger and antioxidant. It reacts with free radicals and terminates radical chain reactions. This compound also inhibits lipid peroxidation, which is a process that damages cell membranes and can lead to cell death. This compound has been shown to protect cells from oxidative stress and improve cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. This compound also has neuroprotective effects and can protect against neuronal damage in the brain. Additionally, this compound has been shown to have anti-tumor activity and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,6,6-Tetramethylthiane-4-carboxylic acid is its stability. It is stable under a wide range of conditions and can be stored for long periods of time. This compound is also easy to handle and can be used in a variety of reactions. However, one limitation of this compound is its cost. It is a relatively expensive compound and may not be suitable for large-scale industrial applications.

Future Directions

There are many future directions for research on 2,2,6,6-Tetramethylthiane-4-carboxylic acid. One potential application is in the development of new drugs. This compound has been shown to have neuroprotective and anti-tumor activity, and further research could lead to the development of new drugs for these conditions. Additionally, this compound could be used as a stabilizer for radical intermediates in new chemical reactions. Further research could also explore the potential use of this compound as a food preservative or antioxidant. Overall, this compound is a promising compound with many potential applications in science and industry.

Synthesis Methods

2,2,6,6-Tetramethylthiane-4-carboxylic acid is synthesized by reacting tetramethylthiuram monosulfide (TMTM) with carbon dioxide in the presence of a catalyst. The reaction yields this compound and tetramethylthiuram disulfide (TMTD). The synthesis of this compound is a simple and efficient process, and it can be easily scaled up for industrial applications.

Scientific Research Applications

2,2,6,6-Tetramethylthiane-4-carboxylic acid has a wide range of scientific research applications. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound is also used as a reagent in organic chemistry to introduce the thiane-4-carboxylic acid moiety into molecules. Additionally, this compound is used as a stabilizer for radical intermediates in various chemical reactions.

properties

IUPAC Name

2,2,6,6-tetramethylthiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2S/c1-9(2)5-7(8(11)12)6-10(3,4)13-9/h7H,5-6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXZTJYHVQPSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(S1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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